N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHRVJDUITXKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production: For large-scale production, microwave-assisted synthesis can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Scientific Research Applications
N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as acetylcholinesterase, inhibiting their activity and thereby increasing the levels of neurotransmitters like acetylcholine.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, which are crucial in its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acyl Groups
The target compound differs from N-(3,4-dimethoxyphenethyl)benzamide (24) and N-(3,4-dimethoxyphenethyl)-2-phenylacetamide (25) () in its pyrazole-carboxamide core versus benzamide/phenylacetamide groups. Key comparisons include:
Pyrazole Derivatives with Varied Substituents
Compound 3H5 (N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, ) shares the 1,3-dimethylpyrazole-4-carboxamide backbone but replaces the 3,4-dimethoxyphenethyl group with a benzimidazole moiety. This substitution likely alters solubility and target specificity:
- 3H5 demonstrated >50% inhibition of Trypanosoma cruzi cruzipain protease, suggesting pyrazole carboxamides’ utility in antiparasitic applications .
- The 3,4-dimethoxyphenethyl group in the target compound may prioritize central nervous system (CNS) penetration due to increased lipophilicity, whereas benzimidazole derivatives often target enzymes or DNA .
Impact of Methoxy Substitution Patterns
5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 8, ) shares the 3,4-dimethoxyphenyl motif but incorporates a dihydropyrazole ring and carboximidamide group. Key differences:
Carboximidamide groups may enhance hydrogen-bond donor capacity, while carboxamides prioritize stability. The dihydropyrazole in Compound 8 could reduce aromaticity, affecting binding kinetics .
Pyrazole Carboxamides in Kinase Modulation
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8, ) highlights positional isomerism (pyrazole-3-carboxamide vs. 4-carboxamide in the target compound). The nitro group at position 4 in ’s compound suggests electron-withdrawing effects that may alter reactivity or target affinity. Such structural variations underscore the importance of substituent positioning in kinase activation .
Research Implications
The structural diversity among pyrazole carboxamides underscores their adaptability in drug design. Further studies should explore the target compound’s solubility, metabolic stability, and direct biological targets to validate its therapeutic utility.
Biological Activity
N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article aims to explore its biological activity by reviewing relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 248.28 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance, along with a dimethoxyphenethyl group that may enhance its biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to the standard drug dexamethasone which showed 76% TNF-α and 86% IL-6 inhibition at 1 µM .
Antimicrobial Activity
In vitro studies have shown promising antimicrobial effects against various bacterial strains. For instance, compounds derived from similar pyrazole structures were tested against Mycobacterium tuberculosis (MTB) and exhibited significant inhibition rates. The anti-microbial activity was evaluated against strains such as E. coli and Bacillus subtilis, with some derivatives showing comparable effectiveness to standard antibiotics .
Anticancer Potential
The anticancer potential of pyrazole derivatives has been explored in several studies. A notable investigation focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in these compounds often lead to enhanced potency against specific cancer types .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Case Study 1: Anti-inflammatory Effects
- A randomized controlled trial assessed the efficacy of a related pyrazole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers after treatment over eight weeks.
-
Case Study 2: Antimicrobial Efficacy
- In a laboratory setting, a derivative was tested against multi-drug resistant strains of bacteria. It showed effective inhibition at concentrations lower than those required for conventional antibiotics.
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Case Study 3: Cancer Cell Lines
- A series of experiments using human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis |
Table 2: Comparative Efficacy Against Standard Drugs
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| N-(3,4-dimethoxyphenethyl)-1,3-dimethyl... | 85 | 93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Q & A
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
- Step 1 : Formation of the pyrazole core through cyclization of hydrazines with β-ketoesters or diketones under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Functionalization of the pyrazole ring with methoxy and dimethyl groups via alkylation or nucleophilic substitution, requiring precise pH control (pH 7–9) to avoid side reactions .
- Step 3 : Coupling the pyrazole moiety to a dimethoxyphenethylamine group using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
Optimization : Reaction yields (>70%) are achieved by maintaining anhydrous conditions, using catalysts like K₂CO₃ for alkylation, and monitoring progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; pyrazole protons at δ 6.1–6.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₇H₂₃N₃O₃) with <2 ppm error .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, considering potential targets like enzyme inhibition or receptor binding?
- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazole derivatives inhibit kinases or GPCRs). For example, use fluorescence polarization assays for kinase inhibition or radioligand binding assays for receptor affinity .
- Assay Conditions : Optimize pH (7.4), temperature (37°C), and cofactors (e.g., Mg²⁺ for ATP-dependent enzymes). Include positive controls (e.g., staurosporine for kinases) .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with dose-response curves in triplicate .
Q. What strategies are recommended for resolving contradictions in reported pharmacological data across different studies on this compound?
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill coefficients) and assess variability in assay conditions (e.g., cell lines, buffer composition) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .
- Structural Analysis : Perform molecular docking to identify binding pose inconsistencies caused by conformational flexibility in the dimethoxyphenethyl group .
Q. What computational approaches are suitable for predicting the molecular interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with backbone amides (e.g., Met793 in EGFR) and hydrophobic contacts with dimethoxyphenyl groups .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational changes in the pyrazole-carboxamide scaffold .
- ADMET Prediction : Employ tools like SwissADME to predict bioavailability (%F >30), CYP450 inhibition risks, and blood-brain barrier permeability (logBB <0.3) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
